molecular formula C10H13NO4 B14851382 4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid

4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid

Cat. No.: B14851382
M. Wt: 211.21 g/mol
InChI Key: IDOAIHFBOZQKHP-UHFFFAOYSA-N
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Description

4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of methoxy and methoxymethyl groups attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired substitutions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups play a crucial role in its activity by influencing its binding affinity and specificity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-methyl-2H-pyran-2-one: This compound shares the methoxy and methyl groups but differs in the core structure.

    4-Hydroxy-6-methyl-2H-pyran-2-one: Similar in structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-Methoxy-6-(methoxymethyl)-5-methylnicotinic acid is unique due to the presence of both methoxy and methoxymethyl groups on the nicotinic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-methoxy-6-(methoxymethyl)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-6-8(5-14-2)11-4-7(10(12)13)9(6)15-3/h4H,5H2,1-3H3,(H,12,13)

InChI Key

IDOAIHFBOZQKHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1COC)C(=O)O)OC

Origin of Product

United States

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